オルタシデニブ

説明

Olutasidenib, also known by its brand name Rezlidhia, is an oral medication used to treat acute myeloid leukemia (AML) in patients with a susceptible isocitrate dehydrogenase-1 (IDH-1) mutation . This mutation is tested for by a doctor, and the medicine is only available via prescription .

Molecular Structure Analysis

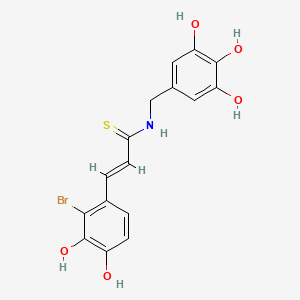

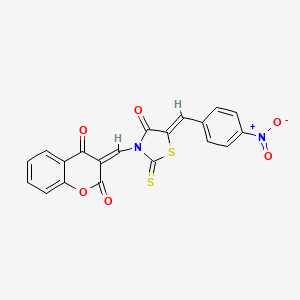

The chemical formula of Olutasidenib is C18H15ClN4O2 . Its exact mass is 354.09 and its molecular weight is 354.794 .Chemical Reactions Analysis

Olutasidenib has been found to induce CYP3A4, 2B6, 1A2, 2C8, and 2C9, and inhibit P-gp, breast cancer receptor protein, OATP1B1, P1B3, OCT2, and OAT3, and MATE1 and 2K .Physical And Chemical Properties Analysis

Olutasidenib has a molecular formula of C18H15ClN4O2 and a molecular weight of 354.79 . It is a small molecule, orally bioavailable, and capable of penetrating the blood-brain barrier .科学的研究の応用

急性骨髄性白血病(AML)の治療

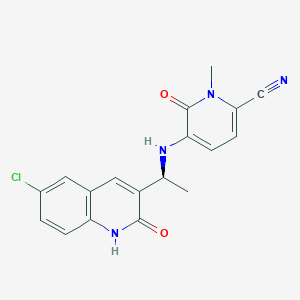

オルタシデニブは、再発性/難治性(R/R)急性骨髄性白血病(AML)の治療薬として承認されている、経口投与可能な小分子変異型IDH1(mIDH1)阻害剤です {svg_1}. 登録段階の第1/2相試験の主要コホートでは、147人の患者のうち51人(35%)がオルタシデニブにより完全寛解(CR)または部分的血液学的回復を伴う完全寛解(CRh)を達成しました {svg_2}.

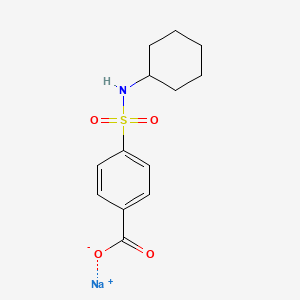

造血幹細胞移植に対して再発または難治性のmIDH1 AML患者における治療

オルタシデニブは、以前に造血幹細胞移植(HSCT)を受けた後、再発または難治性のmIDH1 AML患者の治療に使用されています {svg_3}. 事後分析は、これらの予後不良のmIDH1 AMLサブグループにおけるオルタシデニブへの反応をよりよく理解するために実施されました {svg_4}.

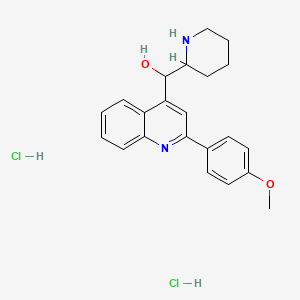

以前のmIDH1阻害剤に対して再発または難治性のmIDH1 AML患者における治療

オルタシデニブは、以前のmIDH1阻害剤に対して再発または難治性のmIDH1 AML患者の治療にも使用されています {svg_5}.

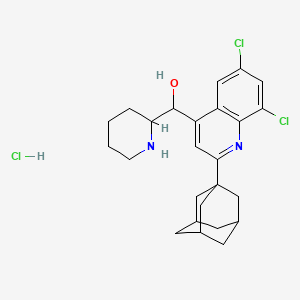

ベネトクラクスに対して再発または難治性のmIDH1 AML患者における治療

オルタシデニブは、ベネトクラクスに対して再発または難治性のmIDH1 AML患者の治療に使用されています {svg_6}.

IDH1変異グリオーマの治療

オルタシデニブは、再発性または難治性のIDH1変異グリオーマの患者に使用されています {svg_7}. これは、変異型イソクエン酸デヒドロゲナーゼ1(IDH1)の強力で経口生物学的利用能が高く、脳貫通性で選択的な阻害剤です {svg_8}.

その他の癌の種類の治療

作用機序

Target of Action

Olutasidenib is a selective and potent inhibitor of isocitrate dehydrogenase-1 (IDH1) . IDH1 mutations are common in different types of cancer, such as gliomas, acute myeloid leukemia (AML), intrahepatic cholangiocarcinoma, chondrosarcoma, and myelodysplastic syndromes (MDS) .

Mode of Action

Olutasidenib interacts with its target, the mutated IDH1, by inhibiting it . This inhibition specifically targets the mutated form of IDH1, providing a therapeutic benefit in IDH1-mutated cancers .

Biochemical Pathways

The primary biochemical pathway affected by Olutasidenib involves the conversion of isocitrate to α-ketoglutarate (α-KG), a process catalyzed by IDH1 . IDH1 mutations lead to an increase in 2-hydroxyglutarate (2-HG), a metabolite that participates in tumorigenesis . By inhibiting the mutated IDH1, Olutasidenib prevents the accumulation of 2-HG .

Pharmacokinetics

Following administration of oral Olutasidenib at the approved dosage in patients with AML, the mean steady-state area under the Olutasidenib concentration over time curve (AUC) and the steady-state maximum plasma concentration (Cmax) both increased less than proportionally over a dosage range of 100–300 mg .

Result of Action

In patients with acute myeloid leukemia (AML) and IDH1 mutations, Olutasidenib led to a 59.1% reduction in 2-hydroxyglutarate (2-HG) levels . This reduction in 2-HG production can restore normal cellular differentiation and provide therapeutic benefit in IDH1-mutated cancers .

Action Environment

The efficacy and stability of Olutasidenib can be influenced by various environmental factors. For instance, patients’ prior treatments, such as hematopoietic stem cell transplant (HSCT), ivosidenib (IVO) or venetoclax (VEN), can affect the response to Olutasidenib . Additionally, the presence of other mutations, such as NPM1, DNMT3A, and FLT3 -ITD mutations, can also impact the drug’s action .

Safety and Hazards

Olutasidenib has been found to be phototoxic in vitro and in vivo studies . The most common adverse reactions include nausea, fatigue/malaise, arthralgia, constipation, leukocytosis, dyspnea, fever, rash, mucositis, diarrhea, and transaminitis . There is a severe effect called differentiation syndrome that may occur, which can cause organ problems or blood cell problems . It is toxic and contains a pharmaceutically active ingredient .

将来の方向性

Olutasidenib was approved by the FDA in December 2022 for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) with a susceptible IDH1 mutation as detected by an FDA-approved test . It demonstrated highly durable remission rates along with meaningful outcomes, such as transfusion independence, in patients with R/R IDH1 mut AML . It is also being evaluated for the treatment of myelodysplastic syndrome (MDS), as well as solid tumors and gliomas .

特性

IUPAC Name |

5-[[(1S)-1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethyl]amino]-1-methyl-6-oxopyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O2/c1-10(21-16-6-4-13(9-20)23(2)18(16)25)14-8-11-7-12(19)3-5-15(11)22-17(14)24/h3-8,10,21H,1-2H3,(H,22,24)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQYWYXGTJDAKR-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=CC(=C2)Cl)NC1=O)NC3=CC=C(N(C3=O)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=CC(=C2)Cl)NC1=O)NC3=CC=C(N(C3=O)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Olutasidenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16267 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Olutasidenib is an isocitrate dehydrogenase-1 (IDH1) inhibitor used to treat patients with acute myeloid leukemia (AML) and IDH1 genetic mutations associated with cancer development. IDH1 catalyzes the oxidative decarboxylation of isocitrate to form α-ketoglutarate (α-KG). However, mutations in IDH1 occur in the active catalytic sites of the arginine residues and promote the conversion of α-KG to 2-hydroxyglutarate (2-HG), an oncometabolite that leads to the formation of tumors. This causes an increase in 2-HG levels, inhibiting α-KG-dependent mechanisms, such as epigenetic regulation, collagen synthesis and cell signaling. IDH1 mutations have been detected in different types of cancers, including AML, and some of the most common IDH1 mutations in patients with AML are R132H and R132C substitutions. Olutasidenib acts as a selective IDH1 inhibitor with affinity only towards the mutated enzyme. _In vitro_ studies have shown that olutasidenib inhibits mutated IDH1 R132H, R132L, R132S, R132G, and R132C proteins, but not wild-type IDH1 or mutated IDH2 proteins. Through the inhibition of mutant IDH1, olutasidenib reduces 2-HG levels, which promotes the restoration of normal cellular differentiation and provides a therapeutic benefit in IDH1-mutated cancers. | |

| Record name | Olutasidenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16267 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

1887014-12-1 | |

| Record name | Olutasidenib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1887014121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olutasidenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16267 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OLUTASIDENIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T4IMT8S5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

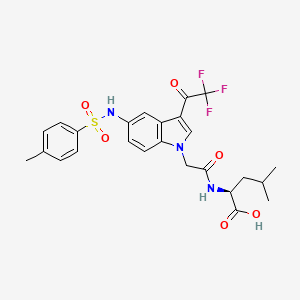

![2,4-Difluoro-N-[2-methoxy-5-[4-[3-(4-methylsulfonylpiperazin-1-yl)prop-1-ynyl]quinolin-6-yl]pyridin-3-yl]benzenesulfonamide](/img/structure/B609666.png)

![N-[4-(3-chloro-4-fluoroanilino)-7-[2-(3-oxabicyclo[3.1.0]hexan-6-yl)ethynyl]quinazolin-6-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B609667.png)